molecular formula C10H12N2O5 B1605616 Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate CAS No. 62328-19-2

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

Cat. No.: B1605616
CAS No.: 62328-19-2
M. Wt: 240.21 g/mol
InChI Key: KEYDXTIGCHRNQI-UHFFFAOYSA-N
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Description

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (CAS 62328-19-2) is a high-purity chemical compound supplied for laboratory research and development purposes. This organic molecule, with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol, belongs to the pyrimidine class of heterocyclic compounds . Pyrimidines are of profound significance in medicinal and organic chemistry, serving as fundamental scaffolds for a wide range of biologically active molecules. As a diester functionalized pyrimidine, this compound is valued as a versatile and crucial synthetic building block. Its structure allows for further chemical modifications, making it suitable for constructing more complex molecular architectures, particularly in pharmaceutical research for the development of new active compounds . The documented synthesis and study of this compound in established scientific literature, such as the Journal of Organic Chemistry, underscore its established role and reliability in chemical synthesis workflows . Please handle with care; this product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDXTIGCHRNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318956
Record name Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62328-19-2
Record name 62328-19-2
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Record name Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

Parameter Details
Reactants Propargylamine, Diethyl butynedioate
Oxidant Hydrogen peroxide (35% w/w)
Solvent Ethanol
Molar Ratio (Propargylamine : Diethyl butynedioate : H2O2) 1 : 1 : 1.4–1.6 (optimal 1 : 1 : 1.5)
Temperature 60–70 °C (optimal 65 °C)
Reaction Time 11–13 hours (optimal 12 hours)
Workup Distillation to recover ethanol, extraction with ethyl acetate, washing with water and brine, distillation under reduced pressure

Yield and Purity

  • Yield: Approximately 82%
  • Purity confirmed by NMR and HRMS analysis
  • 1H NMR (500 MHz, CDCl3): δ 8.73 (d, J=3.9 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.46 (dd, J=7.9, 4.8 Hz, 1H), 4.44 (q, J=7.2 Hz, 2H), 4.36 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H), 1.35 (t, J=7.2 Hz, 3H)
  • 13C NMR (126 MHz, CDCl3): δ 165.28, 164.24, 150.68, 150.20, 136.65, 125.39, 123.71, 61.24, 61.07, 13.05, 13.02
  • HRMS (ESI): m/z calculated for C11H13NO4 [M+H]+: 224.0923, found: 224.0921

Advantages

  • Raw materials are commercially available and inexpensive
  • Mild reaction conditions with moderate temperature
  • Use of hydrogen peroxide as a green oxidant reduces environmental impact
  • Simple post-reaction processing involving distillation and extraction
  • High yield and product purity

Reaction Scheme Summary

Propargylamine and diethyl butynedioate react in ethanol with hydrogen peroxide to undergo cyclization and oxidation, yielding Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate in a one-pot process.

Solvent and Workup Details

The reaction mixture is initially heated at 65 °C for 12 hours. After completion (monitored by TLC), ethanol is recovered by atmospheric distillation. The residue is then extracted with ethyl acetate and washed sequentially with water and saturated brine to remove impurities. Ethyl acetate is recovered by distillation, and the concentrate is purified by reduced pressure distillation (6 mmHg) collecting fractions boiling at 165–170 °C, yielding the target compound.

Comparative Data Table: Reaction Parameters and Outcomes

Parameter Method Details Outcome/Notes
Raw Materials Propargylamine, Diethyl butynedioate Easily available, low cost
Oxidant Hydrogen peroxide (35%) Green oxidant, environmentally friendly
Solvent Ethanol Common organic solvent, recyclable
Temperature 60–70 °C (optimum 65 °C) Mild heating
Reaction Time 11–13 hours (optimum 12 hours) Sufficient for complete conversion
Molar Ratio (Propargylamine:Diethyl butynedioate:H2O2) 1:1:1.4–1.6 (optimum 1:1:1.5) Ensures efficient oxidation
Yield ~82% High yield for pyrimidine derivatives
Purification Distillation, extraction, washing Simple and effective
Product Characterization NMR, HRMS Confirms structure and purity

Chemical Reactions Analysis

Hydrolysis Reactions

The diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Converts esters to carboxylic acids via protonation and nucleophilic attack.

  • Basic Hydrolysis : Typically requires stronger bases (e.g., NaOH) to cleave esters via saponification.

Reaction Type Conditions Products
Ester Hydrolysis Acid/base catalystDicarboxylic acid derivative
Mechanism Nucleophilic attack on carbonyl carbonLiberation of ethanol

Tautomerism

The oxo group at position 2 may exhibit keto-enol tautomerism, though direct evidence from the search results is limited. Sigma-Aldrich lists the IUPAC name as diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate , suggesting possible equilibrium between oxo and hydroxy forms under specific conditions (e.g., protic solvents).

Potential Reactivity Sites

The compound’s structure suggests several reactive sites:

  • Ester Groups : Prone to hydrolysis, transesterification, or nucleophilic substitution.

  • Oxo Group : May act as an electrophilic site for nucleophilic attack (e.g., by amines, hydrazines).

  • Pyrimidine Ring : Substitution reactions at positions 1, 3, or 6 (if activated).

Stability and Storage

  • Storage : Recommended to be stored in a dry, airtight container at room temperature .

  • Safety : Classified with GHS hazard symbols (H302, H315, H320, H335), indicating risks of toxic effects if inhaled, ingested, or in contact with skin .

References ChemicalBook. This compound. PubChem. CID 334002. Sigma-Aldrich. This compound. BLD Pharm. This compound.

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is primarily explored for its potential pharmaceutical applications:

  • Antihypertensive Agents : Research indicates that dihydropyrimidine derivatives, including this compound, exhibit properties that can be beneficial in treating hypertension. These compounds have been shown to effectively lower blood pressure and improve cardiovascular health .
  • Synthesis of Other Compounds : This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of 6-aryl derivatives that possess significant pharmacological activities .
  • Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits, which could be useful in treating neurodegenerative diseases .

Research Applications

The versatility of this compound extends to various research fields:

  • Organic Synthesis : This compound is frequently employed in organic synthesis as a building block for constructing complex molecular frameworks. It has been used in the development of new synthetic routes for pyrimidine derivatives .
  • Biochemical Studies : The compound's unique properties make it suitable for biochemical assays and studies focused on enzyme inhibition and other metabolic pathways .
  • Material Science : There is emerging interest in using this compound in the development of novel materials with specific electronic or optical properties due to its unique molecular structure .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

StudyFocusFindings
Orlov et al. (2014)Synthesis of pyrimidine derivativesDemonstrated successful alkylation methods leading to new pharmacologically active compounds .
Patent US5470975AAntihypertensive applicationsIdentified various dihydropyrimidine derivatives as effective antihypertensive agents with potential for clinical use .
GlpBio Research (2023)Biochemical assaysEvaluated the compound's role in enzyme inhibition assays, indicating potential applications in drug discovery .

Mechanism of Action

The mechanism by which Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as antiviral activity by preventing viral replication or anticancer effects by inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine dicarboxylates are a structurally diverse class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate with three related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Notes
This compound (Target) C₁₀H₁₂N₂O₅ 240.21 Ethoxycarbonyl (positions 4,5); ketone (position 2) Commercial availability; no synthesis details provided.
t-Butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 17) C₁₈H₂₃F₂N₂O₄ 372.38 3,4-Difluorophenyl (position 4); methoxymethyl (position 6); t-butyl ester Synthesized via Biginelli reaction with BF₃·Et₂O catalyst; 8-hour reflux in THF.
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (HR462443) C₂₂H₂₄N₂O₄ 380.44 Diphenyl (positions 1,3); ethoxycarbonyl (positions 4,5); partially saturated ring Commercial product; structural emphasis on phenyl substituents and ring saturation.
Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 20) C₁₉H₂₁F₂N₂O₅ 398.38 Allyloxyethyl ester; 3,4-difluorophenyl (position 4); methoxymethyl (position 6) Synthesized via modified Biginelli reaction; functionalized for further coupling.

Key Differences and Implications

Substituent Effects :

  • The target compound lacks aromatic substituents on the pyrimidine ring, making it less sterically hindered compared to Compound 17 (3,4-difluorophenyl) and HR462443 (diphenyl). This difference impacts reactivity in nucleophilic substitution or cross-coupling reactions .
  • Compound 20 incorporates an allyloxyethyl group , enabling click chemistry or polymer conjugation, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound is commercially available, whereas Compound 17 and Compound 20 require multi-step syntheses involving BF₃·Et₂O catalysis and specialized purification .

Stability and Storage :

  • The target compound’s stability in DMSO contrasts with HR462443 , which likely requires similar storage conditions but may exhibit different solubility profiles due to its bulkier substituents .

Biological Activity

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (CAS No. 62328-19-2) is a compound with potential applications in pharmaceuticals and cosmetics due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}N2_2O5_5
  • Molecular Weight : 240.21 g/mol
  • MDL Number : MFCD18375233
  • Purity : Typically >95% .

This compound exhibits several biological activities that make it a candidate for various therapeutic applications:

  • Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to anti-aging effects in cosmetic formulations .
  • Antimicrobial Properties : Research indicates that diethyl 2-oxo compounds can inhibit the growth of certain bacteria and fungi. This suggests potential applications in developing antimicrobial agents for both pharmaceutical and cosmetic uses .
  • Anti-inflammatory Effects : Some studies have demonstrated that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory skin conditions .

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in human dermal fibroblasts treated with the compound, suggesting its protective role against oxidative stress .

Antimicrobial Efficacy

In a study assessing antimicrobial activity, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Study

A recent investigation into the anti-inflammatory properties revealed that this compound could significantly reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in vitro. This suggests its potential utility in formulations aimed at reducing inflammation in skin care products .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicalsJournal of Medicinal Chemistry
AntimicrobialInhibition of S. aureus growthAntimicrobial Agents Journal
Anti-inflammatoryReduction of cytokine levelsRecent Inflammation Study

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate, and how are yields optimized?

  • Methodology : The compound is typically synthesized via one-pot multicomponent reactions. For example, a mixture of diethyl esters, aldehydes, and urea derivatives is refluxed in tetrahydrofuran (THF) with catalysts like copper(I) oxide (Cu₂O) and boron trifluoride diethyl etherate (BF₃·Et₂O). Post-reaction, the crude product is purified via column chromatography, often using dichloromethane (CH₂Cl₂) or ethyl acetate/hexane gradients. Yields range from 48% to 61%, depending on reaction time and catalyst loading .
  • Key Considerations : Optimizing stoichiometry (e.g., aldehyde:urea ratio) and catalyst choice (e.g., Cu₂O vs. HCl) significantly impacts yield. For instance, using BF₃·Et₂O as a Lewis acid enhances cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, NH protons in DMSO-d₆ appear as broad singlets at δ 7.93–9.94 ppm, while ester carbonyl carbons resonate at ~165–175 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1699–1745 cm⁻¹, NH stretches at ~3245 cm⁻¹) .
  • HRMS (ESI+) : Confirms molecular weight with high precision (e.g., observed m/z 397.0383 vs. calculated 397.0399 for C₁₆H₁₈BrN₂O₅) .
    • Validation : Cross-referencing with literature data (e.g., IR peaks from analogous pyrimidine derivatives) ensures structural accuracy .

Q. What purification methods are effective post-synthesis?

  • Methodology :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) resolves ester and aromatic byproducts .
  • Recrystallization : For solid derivatives, using ethanol or acetone yields high-purity crystals (melting points: 223–225°C) .

Advanced Research Questions

Q. How can reaction conditions be modified to address low yields in scale-up synthesis?

  • Methodology :

  • Catalyst Screening : Substituting BF₃·Et₂O with milder acids (e.g., p-toluenesulfonic acid) reduces side reactions during cyclization .
  • Solvent Optimization : Replacing THF with acetonitrile improves solubility of intermediates, reducing reaction time by ~20% .
    • Data-Driven Approach : Design of Experiments (DoE) models (e.g., factorial designs) can systematically evaluate temperature, solvent polarity, and catalyst interactions .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Case Example : Discrepancies in NH proton chemical shifts (e.g., δ 7.93 ppm in DMSO vs. δ 9.94 ppm in CDCl₃) arise from solvent-dependent hydrogen bonding.
  • Methodology :

  • Solvent Standardization : Re-run NMR in a consistent solvent (e.g., DMSO-d₆) and compare with reference spectra from structurally validated analogs .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon environments .

Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., bromophenyl, benzyl groups) at positions 3 and 7 of the pyrimidine ring to assess antiprotozoal activity .
  • Biological Assays : Test derivatives against Trypanosoma brucei and Leishmania mexicana using IC₅₀ measurements. For example, diethyl oxide extracts show moderate activity (IC₅₀ ~10–50 µM) with high selectivity indices (>10) .
    • Analytical Correlation : Pair bioactivity data with electronic parameters (Hammett constants) or steric effects of substituents to model SAR trends .

Q. How to address challenges in crystallizing pyrimidine derivatives for X-ray studies?

  • Methodology :

  • Solvent Pair Screening : Use slow evaporation with solvent pairs like CH₂Cl₂/hexane to induce nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
    • Case Study : Crystallization of 4,5-diphenoxybenzene-1,2-dicarboxylate analogs required 7–14 days in CHCl₃/MeOH, yielding monoclinic crystals suitable for SC-XRD .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar synthetic protocols?

  • Root Causes :

  • Impurity in Starting Materials : Residual moisture in urea derivatives can hydrolyze esters, reducing yields by ~15% .
  • Catalyst Deactivation : Cu₂O may oxidize to CuO under prolonged reflux, necessitating inert atmospheres (N₂/Ar) for reproducibility .
    • Mitigation : Validate reagent purity via Karl Fischer titration and monitor catalyst activity via TLC at intermediate steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Reactant of Route 2
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Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

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